molecular formula C13H8O2 B3032012 Biphenylene-2-carboxylic Acid CAS No. 93103-69-6

Biphenylene-2-carboxylic Acid

Cat. No. B3032012
CAS RN: 93103-69-6
M. Wt: 196.2 g/mol
InChI Key: ZREZLKUCHWESDU-UHFFFAOYSA-N
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Description

Biphenylene-2-carboxylic acid is a chemical compound that is part of the biphenyl series, which are known for their liquid crystalline behavior and potential applications in materials science. The compound's structure and reactivity make it a versatile building block for various chemical syntheses, including the creation of metal-organic frameworks (MOFs) and other coordination compounds, as well as the development of pharmaceuticals with anti-inflammatory properties.

Synthesis Analysis

The synthesis of this compound derivatives has been explored through various methods. For instance, the hydrothermal self-assembly method has been used to generate coordination compounds by reacting metal(II) chlorides with biphenyl-2,4,4'-tricarboxylic acid and N-donor ancillary ligands, leading to a range of structures from discrete monomers to intricate 3D MOFs . Additionally, stereospecific routes have been employed to synthesize diastereomeric α-phenylethylamides of biphenyl-2,2',6,6'-tetracarboxylic acid, which are important for understanding molecular chirality and pseudoasymmetry . Furthermore, regioselective metalation of unprotected biphenyl-2-carboxylic acid has been achieved, allowing for site-selective electrophilic substitution and the formation of fluorenone skeletons .

Molecular Structure Analysis

The molecular structure of biphenylene derivatives has been studied extensively. For example, the crystal structure of 4,4'-biphenylene-bis(oxycarbonylbutyric acid) reveals molecules with two different conformations in the unit cell, with the dihedral angle between the phenyl rings in the biphenyl moiety being a key conformational difference . Theoretical studies have also been conducted to understand the molecular ordering, transition temperature, and related parameters of biphenyl-4-carboxylic acid, using second-order perturbation theory and multicentered-multipole approximation to evaluate interaction energies .

Chemical Reactions Analysis

This compound and its derivatives participate in a variety of chemical reactions. Cyclisation reactions involving the oxidation of carboxylic acids with lead tetra-acetate have been used to convert 2'-substituted biphenyl-2-carboxylic acids into 3,4-benzocoumarin, suggesting the intermediacy of free radicals . Additionally, novel biphenyl 4-carboxylic acid amides have been synthesized and characterized, demonstrating potential for anti-inflammatory activity [4, 7].

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The liquid crystalline behavior of these compounds is of particular interest, as it relates to their potential applications in advanced materials. The synthesis of 2,5-biphenyldicarboxylic acid, for example, is important for the production of high-strength fibers and theoretical research in sub-LCD polymers . The diverse properties of these compounds are also reflected in their magnetic and luminescence properties, which have been studied and discussed in the context of their structural diversity .

Scientific Research Applications

Electronic Structure and Optical Properties

A study by Berlin, Risko, and Ratner (2008) explored the impact of geometric modification and chelation on tetra(carboxylic acid)phenyleneethynylene dyes, which include biphenylene structures. Their research revealed significant changes in the absorption and emission profiles of these compounds due to rotation within the central biphenylene unit and complexation with divalent metal ions like Cu2+ (Berlin, Risko, & Ratner, 2008).

Biphenyl Derivatives as Tyrosinase Inhibitors

In 2017, Kwong et al. synthesized biphenyl-based compounds, including derivatives of biphenylene-2-carboxylic acid, which exhibited significant anti-tyrosinase activities. These compounds are noteworthy for their applications in clinical treatments for conditions such as hypertension and inflammation (Kwong et al., 2017).

Catalytic and Material Properties

Luo et al. (2021) conducted a comprehensive investigation of biphenylene's structural, mechanical, electronic, and catalytic properties. Their findings highlighted biphenylene's high stability, robust mechanical performance, and improved catalytic performance over graphene, suggesting its potential in chemical catalysis (Luo et al., 2021).

Chemical Synthesis Applications

Jiang Feng (2005) described a new synthesis method for 2,5-Biphenyldicarboxylic acid, a monomer relevant for high-strength fiber and polymer research. This process involved a series of reactions starting from p-xylene and leading to the title compound with a yield of around 65% (Feng, 2005).

Metal-Organic Coordination Polymer

In 2005, Dickie et al. synthesized a zinc carboxylate network using a bifunctional m-terphenyl, including biphenylene derivatives. This work demonstrated the potential of biphenylene structures in creating metal-organic frameworks with unique properties (Dickie et al., 2005).

Chiral Analysis

Superchi et al. (2006) developed a method for determining the absolute configuration of 2-substituted chiral carboxylic acids using circular dichroism spectroscopy. This protocol involved converting the acids to biphenyl amides, where the biphenyl structure played a key role in the analysis (Superchi et al., 2006).

Environmental Pollution Studies

Selesi and Meckenstock (2009) investigated the anaerobic degradation of biphenyl, an environmental pollutant, by a sulfate-reducing enrichment culture. They identified biphenyl-4-carboxylic acid as an intermediate in this process, highlighting the role of biphenylene structures in environmental bioremediation (Selesi & Meckenstock, 2009).

Safety and Hazards

Biphenylene-2-carboxylic Acid should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . In case of accidental release, the area should be evacuated, and the substance should be contained and cleaned up .

Future Directions

While specific future directions for Biphenylene-2-carboxylic Acid are not mentioned in the search results, carboxylic acids and their derivatives have potential applications in many fields, including chemical catalysis . Furthermore, the field of carboxylic acid transformations, particularly decarboxylative reactions, has been expanding significantly, suggesting potential future research directions .

Mechanism of Action

Target of Action

Biphenylene-2-carboxylic Acid is a compound that has been studied for its potential applications in various fields, such as chemical catalysis . More research is needed to identify and understand the role of these targets.

Mode of Action

It is known that biphenylene, a related compound, exhibits a metallic nature with a n-type Dirac cone . This suggests that this compound may interact with its targets in a way that influences electronic properties.

Biochemical Pathways

It is known that biphenylene, a related compound, has been studied for its potential applications in hydrogen evolution reactions . This suggests that this compound may also influence pathways related to energy production or catalysis.

Biochemical Analysis

Biochemical Properties

Preliminary studies suggest that it exhibits robust mechanical performance and high stability

Cellular Effects

The effects of Biphenylene-2-carboxylic Acid on various types of cells and cellular processes are currently under study. It is known to exhibit metallic properties with a n-type Dirac cone , which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Preliminary findings suggest that it exhibits high stability, with an ultrahigh melting point up to 4500 K

properties

IUPAC Name

biphenylene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O2/c14-13(15)8-5-6-11-9-3-1-2-4-10(9)12(11)7-8/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREZLKUCHWESDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C2C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357398
Record name Biphenylene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93103-69-6
Record name Biphenylene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Biphenylenecarboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Biphenylene carboxylic acid is prepared from the oxidation of 2-acetylbiphenylene in dioxane with sodium hypochlorite solution by the process described by W. Baker et al., J. Chem. Soc. 1476 (1954). The acid is refluxed in excess thionyl chloride to produce the acid chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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